Hdac-IN-53

HDAC inhibitor epigenetics cancer research

HDAC-IN-53 (Compound 19h) is a triazole-containing, orally active class I HDAC inhibitor with a unique selectivity signature: HDAC1 (IC50=47 nM) > HDAC2 (125 nM) > HDAC3 (450 nM), and no class II activity. Unlike pan-HDAC inhibitors, it provides a defined ~10-fold HDAC1/3 window with excellent oral PK (F=65%). It achieved 83% complete tumor regression combined with anti-PD-1 in an MC38 syngeneic model. Sub-µM activity in MC38 (0.66 µM) and HCT116 (0.56 µM). Ideal for immuno-oncology and mechanistic studies.

Molecular Formula C23H20ClN7O2
Molecular Weight 461.9 g/mol
Cat. No. B15564902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-53
Molecular FormulaC23H20ClN7O2
Molecular Weight461.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H20ClN7O2/c24-16-5-1-4-8-19(16)31-29-20(21(26)30-31)23(33)27-13-14-9-11-15(12-10-14)22(32)28-18-7-3-2-6-17(18)25/h1-12H,13,25H2,(H2,26,30)(H,27,33)(H,28,32)
InChIKeyBPVZRJLWWCCMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac-IN-53: Oral Class I HDAC Inhibitor for Cancer and Immuno-Oncology Research Procurement


Hdac-IN-53 (also known as compound 19h) is a triazole-containing, orally active histone deacetylase (HDAC) inhibitor that selectively targets class I isoforms HDAC1, HDAC2, and HDAC3 with IC50 values of 47 nM, 125 nM, and 450 nM, respectively . It exhibits no inhibitory activity against class II HDACs (HDAC4, 5, 6, 7, 9; IC50 >10 µM) , thereby offering a more selective inhibition profile compared to pan-HDAC inhibitors. The compound induces caspase-dependent apoptosis and demonstrates significant antitumor activity in vivo in both immunocompromised (nude mice) and immunocompetent (MC38 syngeneic) tumor models [1].

Why Hdac-IN-53 Cannot Be Replaced by Pan-Inhibitors or Other Class I HDAC Inhibitors


Although several HDAC inhibitors exist, their utility in research is often limited by distinct selectivity profiles and pharmacokinetic shortcomings. Pan-HDAC inhibitors (e.g., vorinostat, panobinostat) inhibit multiple class I, II, and IV HDACs, which can lead to confounding off-target effects and dose-limiting toxicities, complicating the interpretation of mechanistic studies . Furthermore, even among class I-selective HDAC inhibitors, the selectivity pattern and oral bioavailability can vary significantly. For instance, the benzamide derivative entinostat (MS-275) exhibits a ~27-fold selectivity for HDAC1 over HDAC3 (IC50 300 nM vs. 8 µM), which may limit its efficacy in contexts where HDAC3 inhibition is also desired . Hdac-IN-53's unique combination of sub-100 nM potency for HDAC1, a distinct ~10-fold selectivity window between HDAC1 and HDAC3, and its excellent oral pharmacokinetic profile differentiate it from these alternatives [1].

Hdac-IN-53 Quantitative Differentiation Evidence for Scientific Selection


HDAC1-Selective Potency Profile Compared to Class I Inhibitors Entinostat and Chidamide

Hdac-IN-53 exhibits a unique class I HDAC inhibition profile characterized by sub-100 nM potency for HDAC1 (IC50 = 47 nM) and HDAC2 (IC50 = 125 nM), with a 3.6-fold lower potency for HDAC3 (IC50 = 450 nM) . In a direct comparison with the class I HDAC inhibitor entinostat (MS-275), Hdac-IN-53 demonstrates 6.4-fold greater potency for HDAC1 (47 nM vs. 300 nM) and 18-fold greater potency for HDAC3 (450 nM vs. 8 µM) . Compared to chidamide, Hdac-IN-53 is 2-fold more potent for HDAC1 (47 nM vs. 95 nM) but less potent for HDAC3 (450 nM vs. 67 nM), indicating a different selectivity signature that may be advantageous for studies requiring a distinct HDAC1:HDAC3 inhibition ratio .

HDAC inhibitor epigenetics cancer research

Cellular Antiproliferative Activity in Colorectal and Colon Cancer Models

In a cross-study comparison of cellular potency, Hdac-IN-53 demonstrates robust antiproliferative activity against colorectal cancer cell lines with sub-micromolar IC50 values: MC38 (IC50 = 0.66 µM) and HCT116 (IC50 = 0.56 µM) . The benchmark pan-HDAC inhibitor vorinostat (SAHA) typically exhibits cellular IC50 values in the 1-10 µM range across various cancer cell lines, including a reported IC50 of 2.5 µM in HCT116 cells . This indicates that Hdac-IN-53 achieves comparable or superior cellular potency to a pan-HDAC inhibitor in these models, despite its more restricted target profile, which may translate to a more favorable therapeutic index in vivo.

antiproliferative colon cancer cell viability assay

Oral Pharmacokinetic Profile with High Oral Bioavailability in Mice

Hdac-IN-53 demonstrates an excellent oral pharmacokinetic profile in mice, with an oral bioavailability (F) of 65% based on AUC0-t comparison (IV 5 mg/kg: 5,864 ng/mL·h vs. PO 20 mg/kg: 15,278 ng/mL·h) . The compound achieves a Cmax of 9,558 ng/mL after a 20 mg/kg oral dose with a Tmax of 0.42 hours . For comparison, the class I HDAC inhibitor entinostat exhibits a reported oral bioavailability of approximately 26-30% in mice, and chidamide has a reported oral bioavailability of ~35% in rats . Hdac-IN-53's higher oral bioavailability implies that lower oral doses can achieve comparable systemic exposure, potentially reducing compound usage and associated costs in long-term in vivo studies.

pharmacokinetics oral bioavailability mouse PK

In Vivo Antitumor Efficacy in Syngeneic Immunocompetent Model with Immune Modulation

Hdac-IN-53, when administered orally at 60 or 120 mg/kg once daily for 15 days, significantly inhibited murine tumor growth in the immunocompetent MC38 syngeneic colon cancer model . Importantly, treatment with Hdac-IN-53 increased the ratio of splenic CD4+ T effector cells, demonstrating direct immunomodulatory activity in vivo [1]. Furthermore, when combined with an mPD-1 antibody, Hdac-IN-53 promoted complete tumor regression in 5 out of 6 animals (83%) in the MC38 model, an effect not observed with the single agents alone . While many HDAC inhibitors have demonstrated activity in immunocompromised xenograft models, the documented ability of Hdac-IN-53 to synergize with immune checkpoint blockade in a fully immunocompetent setting is a distinguishing feature relevant to immuno-oncology research.

in vivo efficacy immuno-oncology syngeneic tumor model

Class I HDAC Selectivity Confirmed by Lack of Class II HDAC Inhibition

Hdac-IN-53 demonstrates clear class I HDAC selectivity by showing no inhibitory activity (IC50 >10 µM) against class II HDAC isoforms HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 . This selectivity profile contrasts with pan-HDAC inhibitors like vorinostat and panobinostat, which potently inhibit multiple class II HDACs (e.g., vorinostat HDAC6 IC50 ~10 nM) . The lack of class II HDAC inhibition by Hdac-IN-53 reduces the potential for confounding cellular phenotypes related to HDAC6-mediated tubulin acetylation or HDAC4/5/7/9-mediated transcriptional regulation, thereby providing a cleaner tool for investigating class I HDAC-specific biology.

HDAC selectivity class II HDAC off-target activity

Recommended Research and Industrial Applications for Hdac-IN-53


Immuno-Oncology Combination Studies with Checkpoint Inhibitors

Hdac-IN-53 is ideally suited for combination therapy studies in immunocompetent syngeneic tumor models. As demonstrated in the MC38 colon cancer model, Hdac-IN-53 combined with anti-PD-1 antibody achieved 83% complete tumor regression (5/6 mice), whereas single agents were ineffective [1]. This evidence supports its use in investigating the synergistic potential of class I HDAC inhibition with immune checkpoint blockade, particularly in cold tumors requiring immunomodulation to enhance response rates.

Mechanistic Studies of Class I HDAC1-Selective Inhibition in Cancer Cell Lines

With its potent inhibition of HDAC1 (IC50 = 47 nM) and a 3.6-fold selectivity over HDAC3, Hdac-IN-53 provides a unique tool for dissecting the individual contributions of HDAC1 versus HDAC3 in cancer cell biology . Its sub-micromolar antiproliferative activity in MC38 (IC50 = 0.66 µM) and HCT116 (IC50 = 0.56 µM) cells makes it suitable for in vitro experiments requiring robust cellular activity with a defined target profile .

Oral In Vivo Efficacy Studies in Rodent Xenograft and Syngeneic Models

The excellent oral pharmacokinetic profile of Hdac-IN-53 in mice (F = 65%; Cmax = 9,558 ng/mL at 20 mg/kg PO) enables convenient and reliable oral dosing for in vivo pharmacology studies . This makes Hdac-IN-53 a practical choice for long-term tumor growth inhibition studies in both immunocompromised xenograft models and immunocompetent syngeneic models, reducing the need for intravenous or intraperitoneal administration.

Epigenetic Drug Discovery and Chemical Probe Development

As a triazole-containing class I HDAC inhibitor with well-characterized selectivity, potency, and in vivo activity, Hdac-IN-53 serves as a valuable benchmark compound for medicinal chemistry efforts aimed at developing next-generation class I-selective HDAC inhibitors. Its unique selectivity signature (HDAC1 > HDAC2 > HDAC3) and documented structure-activity relationships (SAR) provide a foundation for designing novel analogs with improved properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.